3,6,7-Trimethyloct-2-en-1-yl acetate

Description

Nomenclature and Structural Characteristics of 3,6,7-Trimethyloct-2-en-1-yl Acetate (B1210297)

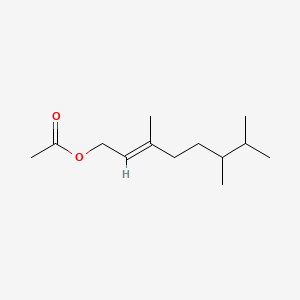

The systematic name "3,6,7-Trimethyloct-2-en-1-yl acetate" provides a clear description of the molecule's structure. A breakdown of the IUPAC nomenclature reveals the arrangement of its atoms. The parent chain is an eight-carbon chain, indicated by "oct-". The presence of a carbon-carbon double bond between the second and third carbon atoms is denoted by "-2-en-". Three methyl groups are attached to this chain at the third, sixth, and seventh carbon positions, as specified by "3,6,7-Trimethyl-". The molecule is an ester, specifically an acetate, which is indicated by "-yl acetate". This acetate group is attached to the first carbon of the octene chain, as shown by the "-1-yl" designation.

The molecular formula for this compound is C13H24O2. nih.gov The structure contains chiral centers at the sixth and seventh carbon atoms, meaning that stereoisomers of this compound can exist. The geometry of the double bond between the second and third carbons can also lead to E/Z isomerism. The specific stereochemistry of a given sample would need to be determined through analytical techniques.

| Property | Value |

| Molecular Formula | C13H24O2 |

| CAS Number | 94021-80-4 |

Contextual Significance within Organic Synthesis and Reaction Mechanism Studies

While specific research detailing the synthesis and reaction mechanisms of this compound is limited, general principles of organic chemistry can provide context for its potential significance. Acetate esters are common motifs in natural products and are frequently used as protecting groups for alcohols in multi-step organic syntheses. The synthesis of such esters typically involves the reaction of the corresponding alcohol (3,6,7-Trimethyloct-2-en-1-ol) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

The reactivity of this compound would be dictated by its functional groups: the ester and the alkene. The ester group can undergo hydrolysis under acidic or basic conditions to yield the parent alcohol and acetic acid. The alkene group can participate in a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. The study of these reactions would provide insight into the electronic and steric effects of the surrounding alkyl groups on the reactivity of the double bond.

Due to the limited specific data available, a comprehensive table of detailed research findings cannot be compiled at this time.

Structure

3D Structure

Properties

CAS No. |

94021-80-4 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

[(E)-3,6,7-trimethyloct-2-enyl] acetate |

InChI |

InChI=1S/C13H24O2/c1-10(2)12(4)7-6-11(3)8-9-15-13(5)14/h8,10,12H,6-7,9H2,1-5H3/b11-8+ |

InChI Key |

XWJCHVWVBIZYBI-DHZHZOJOSA-N |

Isomeric SMILES |

CC(C)C(C)CC/C(=C/COC(=O)C)/C |

Canonical SMILES |

CC(C)C(C)CCC(=CCOC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,6,7 Trimethyloct 2 En 1 Yl Acetate

Esterification Routes to 3,6,7-Trimethyloct-2-en-1-yl Acetate (B1210297)

Synthesis via 3,6,7-Trimethyloct-2-en-1-ol Precursors

The most direct and common method for the preparation of 3,6,7-trimethyloct-2-en-1-yl acetate is the acetylation of 3,6,7-trimethyloct-2-en-1-ol. This is a standard esterification reaction where the hydroxyl group of the alcohol is acylated. Typically, acetic anhydride (B1165640) or acetyl chloride is used as the acetylating agent. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid).

A general representation of this reaction is as follows:

Reaction: 3,6,7-Trimethyloct-2-en-1-ol + Acetic Anhydride → this compound + Acetic Acid

This method is widely applicable in the synthesis of various acetate esters, including those of insect pheromones and other natural products.

Exploration of Catalytic Systems for Esterification

To enhance the rate and efficiency of the acetylation, various catalytic systems have been explored. These can be broadly categorized into acidic, basic, and metal-based catalysts.

Acid Catalysts: Protic acids like sulfuric acid and p-toluenesulfonic acid can be used to catalyze the esterification. Lewis acids such as zinc chloride and scandium(III) triflate are also effective. For instance, the acetylation of alcohols with acetic anhydride can be efficiently catalyzed by metal triflates.

Base Catalysts: Besides amine bases like pyridine and 4-(dimethylamino)pyridine (DMAP), inorganic bases such as sodium bicarbonate have also been shown to promote acetylation reactions effectively.

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are increasingly used for the enantioselective acylation of alcohols. This method is particularly valuable when a specific stereoisomer of the acetate is desired.

The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions and the desired level of selectivity.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include:

Temperature: Esterification reactions can be performed at a wide range of temperatures, from room temperature to reflux conditions. The optimal temperature depends on the reactivity of the alcohol and the catalyst used.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Common solvents for acetylation include dichloromethane, diethyl ether, and tetrahydrofuran. In some cases, solvent-free conditions can be employed, offering a more environmentally friendly approach.

Stoichiometry: The molar ratio of the alcohol, acetylating agent, and catalyst is carefully controlled to ensure complete conversion of the starting material while minimizing side reactions.

Table 1: Illustrative Data for Catalytic Acetylation of a Structurally Similar Allylic Alcohol

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pyridine | Acetic Anhydride | Dichloromethane | 25 | 92 |

| DMAP (cat.) | Acetic Anhydride | Dichloromethane | 25 | 98 |

| Sc(OTf)₃ (cat.) | Acetic Anhydride | Acetonitrile | 25 | 95 |

This table presents illustrative data based on typical yields for the acetylation of structurally related allylic alcohols and is intended for comparative purposes.

Stereoselective Synthesis of this compound and its Stereoisomers

The molecule this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. The biological activity of such compounds, particularly in the context of insect pheromones, is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes is of significant importance.

Diastereoselective Approaches to Carbon Skeleton Construction

The construction of the carbon backbone of this compound with the desired relative stereochemistry can be achieved through various diastereoselective reactions. One common strategy involves the addition of an organometallic reagent to a chiral aldehyde or ketone. For instance, the addition of a substituted allylic zinc reagent to an aldehyde can proceed with high diastereoselectivity, allowing for the formation of homoallylic alcohols with specific stereochemical arrangements. organic-chemistry.org The stereochemical outcome is often dictated by the geometry of the transition state, which can be influenced by the nature of the reactants and reaction conditions.

Another powerful method is the use of chiral auxiliaries. An achiral substrate can be temporarily attached to a chiral auxiliary, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enantioselective Catalysis in Related Systems

Enantioselective catalysis offers a more elegant and atom-economical approach to obtaining enantiomerically pure compounds. In the context of synthesizing molecules similar to this compound, several enantioselective catalytic methods are relevant:

Asymmetric Hydrogenation: The double bond in a precursor molecule could be hydrogenated using a chiral catalyst to set a specific stereocenter.

Asymmetric Epoxidation and Ring Opening: A prochiral alkene can be asymmetrically epoxidized, followed by a regioselective ring-opening reaction to introduce new functional groups with defined stereochemistry.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a versatile method for the enantioselective formation of C-C, C-O, and C-N bonds at an allylic position. Chiral ligands are used to control the stereochemical outcome of the nucleophilic attack on a palladium-allyl intermediate. nih.gov

Table 2: Comparison of Stereoselective Methods for the Synthesis of Chiral Alcohols

| Method | Catalyst/Reagent | Typical ee (%) |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh or Ru complexes | >95 |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET | >98 |

This table provides typical enantiomeric excess (ee) values for established enantioselective methods applicable to the synthesis of chiral alcohol precursors.

Chiral Resolution Techniques for Isomeric Purity

The biological activity and sensory properties of chiral molecules like this compound are often enantiomer-dependent. Consequently, the preparation of enantiomerically pure isomers is of significant chemical importance. Enzymatic kinetic resolution (EKR) stands out as a premier technique for achieving high isomeric purity in chiral alcohols and their corresponding acetates. mdpi.com This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.comresearchgate.net

Lipases are widely employed due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. mdpi.com The choice of lipase, acyl donor, and solvent system can significantly influence the efficiency and stereochemical outcome of the resolution. mdpi.comscirp.org For instance, in the resolution of racemic lavandulol, Novozym 435 (immobilized Candida antarctica lipase B) and porcine pancreas lipase (PPL) exhibit opposite stereoselectivities in acetylation reactions. researchgate.net

A common strategy involves the transesterification of a racemic alcohol with an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acetate and the unreacted alcohol can then be separated. For example, the lipase-PS-mediated acetylation of racemic 4-hydroxy-γ-ionone is a key step for obtaining an enantiopure acetate, which serves as a versatile building block for various natural products. mdpi.com The enantiomeric ratio (E value) is a critical parameter for quantifying the effectiveness of a kinetic resolution, with higher values indicating greater selectivity.

Table 1: Examples of Lipase-Mediated Kinetic Resolution for Chiral Alcohols This table is interactive. Click on the headers to sort.

| Racemic Alcohol | Lipase | Acyl Donor | Product(s) | Enantiomeric Excess (ee) / E Value | Reference |

|---|---|---|---|---|---|

| Lavandulol (1) | Porcine Pancreas Lipase (PPL) | Vinyl Acetate | (S)-lavandulyl acetate | E ≈ 42 | researchgate.net |

| Lavandulol (1) | Novozym 435 | Acetic Acid | (R)-lavandulyl acetate | Modest ee | researchgate.net |

| Tetrahydropyranyl alcohol (31) | Novozym 435 / Lipase AK | Vinyl Acetate | Enantiopure alcohol and acetate | 98% ee for alcohol | mdpi.com |

| 2-Aryl-heptanol (40) | Lipase PS | Vinyl Acetate | (S)-acetate (41) | E = 26 | mdpi.com |

| 2-Aryl-heptanol (40) | Lipase PS | Vinyl 3-(4-trifluoromethylphenyl)propanoate | (S)-ester (42) | E ≈ 312 | mdpi.com |

| (E)-4-(4-methoxyphenyl)but-3-en-2-ol (54) | Lipase | - | Chiral building block (55) | - | researchgate.net |

Advanced Synthetic Strategies for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often requires advanced strategies to construct the complex carbon skeleton and introduce functionality with high levels of control. These methods include classic condensation reactions, modern organometallic catalysis, and elegant cascade sequences.

Application of Aldol (B89426) Reactions and Related Condensations

Aldol reactions and other related condensation reactions are fundamental tools for carbon-carbon bond formation and are instrumental in building the backbones of complex molecules. The aldol addition of an enolate to a carbonyl compound creates a β-hydroxy carbonyl moiety, a versatile intermediate that can be further elaborated. For the synthesis of analogues of this compound, a retrosynthetic approach might involve disconnecting the carbon framework at key positions that could be formed via an aldol-type reaction.

For instance, the carbon skeleton could be assembled by the condensation of smaller, functionalized building blocks. A related strategy, the Claisen condensation, which involves the reaction between two esters or an ester and a carbonyl compound, could be employed to form carbon-carbon bonds while introducing ketone functionality that can be subsequently modified. While direct examples for this specific acetate are not prevalent in the reviewed literature, the principles of these reactions are central to the synthesis of many polyfunctional acyclic and cyclic natural products. The ultrasound-assisted reaction of certain aldehydes and ketones to form chalcone (B49325) derivatives, which then cyclize to isoxazoles, demonstrates a modern application of condensation chemistry. mdpi.com

Organometallic Catalysis in Olefinic Acetate Synthesis

Organometallic chemistry offers powerful methods for the synthesis of functionalized olefins. wikipedia.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, are invaluable for forming new carbon-carbon bonds. libretexts.org These reactions could be adapted for the synthesis of analogues of this compound by coupling appropriate vinyl or allyl fragments with organometallic reagents.

Olefin metathesis, catalyzed by well-defined ruthenium or molybdenum complexes, is another transformative technology. wikipedia.orguwindsor.ca This reaction allows for the redistribution of carbon-carbon double bonds, enabling ring-closing, ring-opening, and cross-metathesis reactions to construct complex olefinic structures. uwindsor.ca The development of highly active and functional-group-tolerant catalysts has made olefin metathesis a go-to strategy in modern organic synthesis. uwindsor.ca For example, a cross-metathesis reaction between a simpler terminal alkene and a functionalized olefinic partner could be a key step in assembling the backbone of a derivative. Furthermore, cobalt-catalyzed reactions are gaining traction for their cost-effectiveness and unique reactivity in transformations like C-N cross-coupling and hydrothiolation of alkynes. acs.org

Table 2: Representative Organometallic Catalysts and Their Applications This table is interactive. Click on the headers to sort.

| Catalyst Family | Metal | Key Application(s) | Significance | Reference |

|---|---|---|---|---|

| Grubbs' Catalysts | Ruthenium (Ru) | Olefin Metathesis (RCM, XMET) | High activity, functional group tolerance | wikipedia.org |

| Schrock's Catalysts | Molybdenum (Mo) | Olefin Metathesis | High activity for sterically hindered olefins | wikipedia.org |

| Palladium Catalysts | Palladium (Pd) | Cross-Coupling (Suzuki, Stille, etc.) | Versatile C-C bond formation | libretexts.org |

| Ziegler-Natta Catalysts | Titanium/Zirconium (Ti/Zr) | Olefin Polymerization | Industrial production of polyolefins | libretexts.org |

| Cobalt Catalysts | Cobalt (Co) | Asymmetric Hydrogenation, C-N Coupling | Cost-effective alternative to precious metals | acs.org |

Cascade and Tandem Reactions for Complex Molecular Architectures

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple chemical transformations occur in a single synthetic operation without isolating intermediates. baranlab.org These reactions are particularly powerful for the rapid construction of complex molecular architectures from simple precursors, often mimicking biosynthetic pathways. nih.gov

In the context of terpene synthesis, of which this compound is a member, terpene cyclases catalyze remarkable cyclization cascades of linear isoprenoid diphosphates like farnesyl diphosphate (B83284) (FPP). nih.gov These enzymatic reactions proceed through a series of carbocationic intermediates, which are precisely controlled by the enzyme's active site to generate a diverse array of cyclic terpene scaffolds. nih.gov Inspired by this, chemists have developed laboratory-based cascade reactions that can be triggered by acid catalysts or other reagents to effect complex cyclizations. Such a strategy could be envisioned for creating cyclic analogues of the target acetate, where a poly-unsaturated precursor is induced to undergo a programmed series of bond-forming events.

Chemical Reactivity and Mechanistic Investigations of 3,6,7 Trimethyloct 2 En 1 Yl Acetate

Reactions at the Olefinic Unsaturation

The reactivity of 3,6,7-trimethyloct-2-en-1-yl acetate (B1210297) is dictated by its two primary functional groups: the trisubstituted alkene and the primary allylic acetate. The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Additions and Functionalization

The trisubstituted nature of the double bond in 3,6,7-trimethyloct-2-en-1-yl acetate influences the regioselectivity of electrophilic additions. According to Markovnikov's rule, in the addition of a protic acid (HX), the proton will add to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation at the C3 position. The subsequent attack of the nucleophile (X⁻) would then occur at this position.

However, the allylic nature of the system introduces the possibility of forming a resonance-stabilized allylic carbocation, which could lead to a mixture of products. The initial protonation at C2 would generate a tertiary carbocation at C3, which is in resonance with a primary allylic carbocation at C1. Nucleophilic attack would preferentially occur at the more substituted and thus more electrophilic C3 position.

Common electrophilic additions would include:

Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl, HBr) is expected to yield the corresponding 3-halo-3,6,7-trimethyloctan-1-yl acetate.

Hydration: Acid-catalyzed hydration would likely lead to the formation of 3-hydroxy-3,6,7-trimethyloctan-1-yl acetate.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would result in the formation of a dihalo-adduct, 2,3-dihalo-3,6,7-trimethyloctan-1-yl acetate.

Catalytic Hydrogenation and Selective Reduction Pathways

The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond.

The product of this reaction would be 3,6,7-trimethyloctan-1-yl acetate . Given the presence of the ester group, which is generally less reactive towards catalytic hydrogenation than an alkene, selective reduction of the double bond is expected to be highly efficient under standard hydrogenation conditions.

| Substrate Analogue | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Geraniol | Raney Nickel | Methanol (B129727) | 10 bar H₂, 50°C, 6 h | 3,7-dimethyloctan-1-ol | >95 |

| Allylic Alcohols | Ru-diamine diphosphine complex, tBuOK | Not specified | Not specified | Saturated Alcohols | High |

Table 1: Representative Catalytic Hydrogenation of Structurally Related Allylic Alcohols. Data for specific hydrogenation of this compound is not available.

Selective reduction methods that target α,β-unsaturated esters could also be employed, though the non-conjugated nature of the double bond and ester in this molecule makes these less relevant.

Oxidative Transformations of the Double Bond

The double bond of this compound is susceptible to various oxidative reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 3,6,7-trimethyloxiran-2-yl)methyl acetate. The stereochemistry of the epoxidation would be influenced by the steric hindrance around the double bond.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under catalytic conditions with an oxidant like N-methylmorpholine N-oxide (NMO), would produce the vicinal diol, 2,3-dihydroxy-3,6,7-trimethyloctan-1-yl acetate.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup would cleave the double bond. A reductive workup would yield an aldehyde and a ketone, while an oxidative workup would produce a carboxylic acid and a ketone. For this compound, this would result in the formation of 5,6-dimethylheptan-2-one and glyoxal (B1671930) (or its derivatives depending on the workup).

Studies on the structurally similar linalyl acetate have shown that it can undergo autoxidation upon exposure to air, leading to the formation of hydroperoxides, an epoxide, and an alcohol. chadsprep.com

Reactivity of the Acetate Moiety

The acetate group is an ester, and its reactivity is centered on the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Kinetics

Hydrolysis: The ester can be hydrolyzed to the corresponding alcohol, 3,6,7-trimethyloct-2-en-1-ol, and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible equilibrium process.

Base-catalyzed hydrolysis (saponification) is an irreversible process as the final step involves the deprotonation of the carboxylic acid by the alkoxide, driving the reaction to completion.

While specific kinetic data for this compound is not available, studies on linalyl acetate show that it hydrolyzes relatively quickly. In one study, linalyl acetate disappeared from the test medium within 2.4 hours at 50°C across a pH range of 4, 7, and 9. libretexts.org The steric hindrance around the ester in this compound is not significantly greater than in linalyl acetate, suggesting it would also undergo hydrolysis under similar conditions.

| Substrate Analogue | Conditions | Half-life | Products |

| Linalyl acetate | pH 4, 7, 9 at 50°C | < 2.4 hours | Linalool and Acetic Acid |

| Linalyl acetate | Gastric fluid | 5.5 minutes | Linalool and Acetic Acid |

| Linalyl acetate | Pancreatic fluid | 52.6 minutes | Linalool and Acetic Acid |

Table 2: Hydrolysis Data for the Structurally Similar Linalyl Acetate.

Transesterification: This reaction involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol would yield 3,6,7-trimethyloct-2-en-1-yl methyl ether and methyl acetate. The reaction is an equilibrium process, and an excess of the reactant alcohol is typically used to drive it to completion.

Nucleophilic Substitution Reactions at the Ester Carbonyl

The carbonyl carbon of the acetate group is electrophilic and can be attacked by nucleophiles in a nucleophilic acyl substitution reaction. This reaction proceeds via a tetrahedral intermediate. The reactivity of the ester towards nucleophiles is less than that of acid chlorides or anhydrides but greater than that of amides.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, would add twice to the ester carbonyl. The first addition would form a ketone intermediate, which would then be attacked by a second equivalent of the nucleophile to yield a tertiary alcohol after an aqueous workup.

Reduction of the ester to the primary alcohol, 3,6,7-trimethyloct-2-en-1-ol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The use of a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), could potentially allow for the reduction to stop at the aldehyde stage, yielding 3,6,7-trimethyloct-2-enal, especially at low temperatures.

It is important to note that in the case of allylic acetates, nucleophilic attack can also occur at the allylic carbon (C1 or C3), leading to allylic substitution products, often catalyzed by transition metals like palladium. The chemoselectivity between nucleophilic acyl substitution and allylic substitution would depend on the nature of the nucleophile and the reaction conditions.

Mechanistic Elucidation of Synthetic Pathways and Transformations

Investigation of Catalytic Cycles and Intermediates

The synthesis of this compound via esterification proceeds through distinct catalytic cycles, depending on the chosen reagent—either acetic acid or acetic anhydride (B1165640).

Fischer-Speier Esterification Catalytic Cycle:

The classic Fischer-Speier esterification is an acid-catalyzed equilibrium reaction. masterorganicchemistry.com The catalytic cycle involves a sequence of protonation and deprotonation steps that activate the reactants and facilitate the formation of the ester and water.

Protonation of the Carbonyl Oxygen: The cycle initiates with the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by the Alcohol: The hydroxyl group of 3,6,7-trimethyloct-2-en-1-ol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a key tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the hydroxyl groups of the former carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

Esterification with Acetic Anhydride:

When acetic anhydride is used as the acylating agent, the reaction mechanism is slightly different but also often catalyzed by acid or base. In an acid-catalyzed reaction, the mechanism is analogous to the Fischer esterification.

Protonation of the Anhydride: One of the carbonyl oxygens of acetic anhydride is protonated by the acid catalyst, which activates the anhydride.

Nucleophilic Attack: The alcohol, 3,6,7-trimethyloct-2-en-1-ol, attacks one of the electrophilic carbonyl carbons of the activated anhydride, leading to a tetrahedral intermediate.

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid as a leaving group.

Deprotonation: The protonated ester is then deprotonated to yield this compound and regenerate the catalyst.

A significant advantage of using acetic anhydride is that the reaction is essentially irreversible because the leaving group, acetic acid, is a much weaker nucleophile than the alcohol reactant.

The central species in both pathways is the tetrahedral intermediate . Its formation and subsequent breakdown are critical to the esterification process.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| Protonated Acetic Acid | Acetic acid with a protonated carbonyl oxygen. | Increases the electrophilicity of the carbonyl carbon for nucleophilic attack. |

| Tetrahedral Intermediate | An intermediate with a central carbon atom bonded to four other atoms, formed after the nucleophilic attack of the alcohol on the carbonyl carbon. | Central intermediate in the esterification reaction, leading to the formation of the ester. |

Transition State Profiling and Energy Landscape Analysis

The reaction proceeds through a series of transition states corresponding to each step of the mechanism. The energy landscape of the Fischer esterification shows that the formation of the tetrahedral intermediate is often the rate-determining step. This step involves the largest energy barrier to overcome.

The energy profile would depict the relative energies of the reactants, intermediates, transition states, and products. The reactants (3,6,7-trimethyloct-2-en-1-ol and acetic acid) and products (this compound and water) are at local energy minima. The tetrahedral intermediate also resides in a shallow energy well. The transition states represent energy maxima along the reaction coordinate.

Hypothetical Energy Profile for Fischer Esterification:

Initial State: Reactants (alcohol and carboxylic acid) at a certain energy level.

First Transition State (TS1): Energy peak corresponding to the protonation of the carboxylic acid.

Intermediate 1: Protonated carboxylic acid at a lower energy level than TS1.

Second Transition State (TS2): The highest energy peak, corresponding to the nucleophilic attack of the alcohol on the protonated carboxylic acid to form the tetrahedral intermediate. This is typically the rate-limiting step.

Intermediate 2: The tetrahedral intermediate in an energy well.

Third Transition State (TS3): Energy peak for the proton transfer step.

Intermediate 3: The protonated tetrahedral intermediate.

Fourth Transition State (TS4): Energy peak for the elimination of water.

Intermediate 4: The protonated ester.

Fifth Transition State (TS5): Energy peak for the deprotonation of the ester.

Final State: Products (ester and water) at a final energy level, which is typically lower than the reactants for an exothermic reaction.

The reaction with acetic anhydride would have a similar, albeit more exergonic and less reversible, energy profile.

Influence of Steric and Electronic Factors on Reactivity

The rate and efficiency of the synthesis of this compound are significantly influenced by the steric and electronic properties of the precursor alcohol, 3,6,7-trimethyloct-2-en-1-ol.

Steric Factors:

3,6,7-trimethyloct-2-en-1-ol is a primary alcohol, which generally favors esterification due to the lower steric hindrance around the hydroxyl group compared to secondary or tertiary alcohols. However, the presence of a methyl group at the C3 position introduces some steric bulk near the reaction center.

Steric Hindrance: The methyl group at the C3 position can sterically hinder the approach of the bulky acetic acid or acetic anhydride to the hydroxyl group. This hindrance can raise the energy of the transition state for the nucleophilic attack, thereby slowing down the reaction rate compared to a less substituted primary alcohol. The branching at the C6 and C7 positions is further away from the reaction center and is expected to have a negligible direct steric effect on the esterification reaction itself.

Electronic Factors:

The electronic nature of the alcohol also plays a crucial role in its reactivity.

Nucleophilicity of the Alcohol: The oxygen atom of the hydroxyl group in 3,6,7-trimethyloct-2-en-1-ol is the nucleophile in the reaction. The alkyl groups are electron-donating, which slightly increases the electron density on the oxygen atom, enhancing its nucleophilicity.

Allylic Position: The alcohol is an allylic alcohol, meaning the hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. The π-electrons of the double bond can influence the reactivity. In the context of acid-catalyzed esterification, the proximity of the double bond could potentially lead to side reactions like rearrangement or cyclization under harsh acidic conditions, although this is generally not a major pathway for ester formation. The primary electronic effect remains the nucleophilicity of the hydroxyl oxygen.

Table 2: Influence of Structural Features of 3,6,7-Trimethyloct-2-en-1-ol on Esterification Reactivity

| Structural Feature | Type of Effect | Impact on Reactivity |

|---|---|---|

| Primary Alcohol (-CH₂OH) | Steric/Electronic | Generally favors esterification due to low steric hindrance and accessibility of the hydroxyl group. |

| Methyl Group at C3 | Steric | Introduces steric hindrance near the reaction center, potentially decreasing the reaction rate. |

| Alkyl Groups (Methyl at C6, C7) | Electronic | Electron-donating nature slightly increases the nucleophilicity of the hydroxyl oxygen. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 3,6,7-Trimethyloct-2-en-1-yl acetate (B1210297). Through a combination of one-dimensional and two-dimensional NMR experiments, a detailed picture of the molecule's structure can be assembled.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 3,6,7-Trimethyloct-2-en-1-yl acetate. The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of each proton, while the multiplicity provides information about neighboring protons. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established empirical data and computational models for similar acyclic terpenoid acetates.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1 | 4.58 | d | 2H |

| H2 | 5.35 | t | 1H |

| H4 | 1.95-2.10 | m | 2H |

| H5 | 1.10-1.25 | m | 2H |

| H6 | 1.45-1.60 | m | 1H |

| H7 | 1.70-1.85 | m | 1H |

| H8 | 0.88 | d | 6H |

| H9 (from C3-CH₃) | 1.68 | s | 3H |

| H10 (from C6-CH₃) | 0.92 | d | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 61.5 |

| C2 | 120.0 |

| C3 | 141.0 |

| C4 | 39.5 |

| C5 | 24.8 |

| C6 | 37.2 |

| C7 | 28.0 |

| C8 | 22.7 |

| C9 (from C3-CH₃) | 16.5 |

| C10 (from C6-CH₃) | 19.5 |

| C11 (acetate C=O) | 171.0 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. For this compound, COSY would reveal correlations between H1 and H2, H4 and H5, H5 and H6, H6 and H7, H6 and H10, and H7 and H8, thus mapping out the spin systems within the octene chain. nih.govlibretexts.orgacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govlibretexts.orgacs.org It would be used to definitively assign the carbon signal for each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~4.58 ppm (H1) would correlate with the carbon signal at ~61.5 ppm (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. nih.gov For a flexible molecule like this compound, NOESY can provide insights into the preferred conformations. For example, NOE correlations between the vinylic proton H2 and the protons on C4 could help to establish the geometry around the double bond.

The acyclic nature of this compound allows for considerable conformational flexibility due to rotation around its single bonds. nih.govmdpi.comnih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate this conformational isomerism. auremn.org.br By analyzing changes in chemical shifts and the coalescence of signals at different temperatures, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. mdpi.comauremn.org.br This provides a more complete understanding of the molecule's three-dimensional structure and behavior in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound, the expected exact mass can be calculated from its molecular formula, C₁₃H₂₄O₂.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O₂ |

| Exact Mass | 212.17763 |

Electron ionization mass spectrometry (EI-MS) of this compound would produce a characteristic fragmentation pattern that can be used to confirm its structure. The fragmentation of terpenoid acetates is often characterized by specific losses of neutral molecules and the formation of stable carbocations. researchgate.netajgreenchem.comekb.egjst.go.jp

A key fragmentation pathway for esters is the loss of the acetate group as acetic acid (60 Da) or as a ketene (B1206846) (42 Da) followed by hydrogen rearrangement. libretexts.org Another common fragmentation in aliphatic chains is the cleavage at branched points, leading to the formation of stable secondary or tertiary carbocations.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 152 | [M - C₂H₄O₂]⁺ (Loss of acetic acid) |

| 137 | [M - C₂H₄O₂ - CH₃]⁺ |

| 123 | [M - C₂H₄O₂ - C₂H₅]⁺ |

| 69 | [C₅H₉]⁺ (Isoprenyl cation) |

The observation of these characteristic fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Ionization Techniques (ESI, EI) and their Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a molecule, offering vital clues about its structure. For a volatile and relatively nonpolar compound like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be applied, typically coupled with Gas Chromatography (GC-MS) for separation and identification.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The mass spectrum of this compound (C₁₃H₂₄O₂) would be expected to show a molecular ion peak corresponding to its molecular weight (212.33 g/mol ). However, due to the energetic nature of EI, the molecular ion peak may be weak or absent.

The fragmentation pattern is highly informative. Key expected fragmentation pathways for acetate esters include the loss of the acetyl group and cleavages within the alkyl chain.

| Predicted Fragment Ion (m/z) | Predicted Lost Neutral Fragment | Interpretation |

| 152 | CH₃COOH (Acetic Acid) | Loss of the acetate group |

| 137 | C₅H₁₁ (Pentyl radical) | Cleavage at the C6-C7 bond |

| 69 | C₁₀H₁₅O₂ | A common fragment in terpenes |

| 43 | C₁₁H₂₁O | Acetyl cation (CH₃CO⁺), often a base peak |

Electrospray Ionization (ESI): ESI is a softer ionization technique, often used for less volatile or thermally labile compounds, but can also be applied to molecules like this compound. In ESI, the molecule is typically protonated or adducted with a cation (e.g., Na⁺, K⁺). This would result in the observation of ions such as [M+H]⁺ (m/z 213.18) or [M+Na]⁺ (m/z 235.16). ESI generally produces less fragmentation than EI, making it useful for confirming the molecular weight of the parent compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its ester and alkene functionalities.

| Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Vibrational Mode |

| C=O (Ester) | 1745-1735 | Stretching |

| C-O (Ester) | 1250-1230 | Stretching (asymmetric) |

| C-O (Ester) | 1050-1030 | Stretching (symmetric) |

| C=C (Alkene) | 1670-1665 | Stretching (weak) |

| =C-H | 3030-3010 | Stretching |

| C-H (Alkyl) | 2960-2850 | Stretching |

The strong carbonyl (C=O) stretch is a definitive feature of the ester group. The presence of the C=C double bond is confirmed by its characteristic stretching vibration, although it may be weak in intensity.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C=C bond, which can be weak in the IR spectrum, often shows a strong signal in the Raman spectrum.

| Functional Group | **Predicted Raman Shift (cm⁻¹) ** | Vibrational Mode |

| C=C (Alkene) | 1675-1665 | Stretching |

| C=O (Ester) | 1745-1735 | Stretching |

| C-H (Alkyl) | 2960-2850 | Stretching |

The combination of FTIR and Raman spectroscopy allows for a thorough identification of the key functional groups within the this compound molecule.

Chiroptical Spectroscopy for Stereochemical Assignment

This compound possesses multiple chiral centers (at C6 and C7) and a double bond (at C2) that can exhibit E/Z isomerism. Chiroptical techniques are essential for determining the absolute configuration of these stereocenters.

Optical Rotation Studies

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore. In this compound, the C=C double bond and the C=O group of the ester act as chromophores.

The CD spectrum would be expected to show Cotton effects (positive or negative peaks) in the regions where these chromophores absorb UV light. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations, in conjunction with experimental CD data, can be used to assign the absolute configuration of the chiral centers.

X-ray Crystallography of Crystalline Derivatives or Related Compounds

As of the current body of scientific literature, X-ray crystallographic data for this compound or its crystalline derivatives are not publicly available. The non-crystalline nature of this acetate at room temperature, a common characteristic for many structurally similar esters, precludes direct single-crystal X-ray diffraction analysis.

The elucidation of the three-dimensional structure of such non-crystalline compounds often relies on the synthesis of a suitable crystalline derivative. This process involves a chemical modification of the parent compound to introduce functionalities that facilitate the growth of high-quality single crystals. For this compound, this would typically involve the hydrolysis of the ester to the corresponding alcohol, 3,6,7-trimethyloct-2-en-1-ol, followed by the introduction of a group capable of forming strong intermolecular interactions, such as a p-nitrobenzoate or a 3,5-dinitrobenzoate. These derivatives are often solid and crystalline, making them amenable to X-ray analysis.

Should such a study be undertaken, the resulting crystallographic data would provide definitive proof of the molecule's stereochemistry at its chiral centers and the configuration of the double bond. A hypothetical data table resulting from such an analysis is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for a Derivative of 3,6,7-Trimethyloct-2-en-1-ol

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1925.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.150 |

| R-factor (%) | 4.5 |

In the absence of direct crystallographic data for this compound, researchers rely on a combination of other advanced spectroscopic techniques to deduce its structure. These include two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments like COSY, HSQC, and HMBC, which help to establish the connectivity of atoms within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, aiding in the assignment of stereochemistry.

The structural elucidation is further supported by mass spectrometry, which confirms the molecular weight and elemental composition, and infrared spectroscopy, which identifies the characteristic functional groups present in the molecule. While these methods provide substantial evidence for the proposed structure, only X-ray crystallography of a suitable crystalline derivative could offer unequivocal confirmation of its three-dimensional arrangement.

Computational Chemistry and Molecular Modeling of 3,6,7 Trimethyloct 2 En 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3,6,7-trimethyloct-2-en-1-yl acetate (B1210297). Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict sites of reactivity. For instance, the electron-rich regions, such as the carbon-carbon double bond and the oxygen atoms of the acetate group, are identified as potential sites for electrophilic attack. Conversely, the electron-deficient areas are susceptible to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO provides insight into the molecule's stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations are crucial for predicting how the molecule might interact with other chemical species, degrade under certain conditions, or participate in chemical reactions.

Conformational Analysis and Energy Minimization Studies

The flexibility of the acyclic carbon chain in 3,6,7-trimethyloct-2-en-1-yl acetate means it can exist in numerous spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. Using computational methods, researchers can perform a systematic search of the conformational space to identify the most stable, low-energy conformers.

Energy minimization studies are then applied to these conformers to find the geometry with the lowest potential energy. These studies are critical because the three-dimensional shape of the molecule influences its physical properties and its interaction with olfactory receptors, which is the basis of its use as a fragrance. The presence of chiral centers at positions 6 and 7 further complicates this analysis, as each stereoisomer will have its own unique set of stable conformations and associated energies.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to understand their behavior in a more realistic environment, such as in a solution. MD simulations model the movements of atoms and molecules over time, taking into account intermolecular forces between the solute (this compound) and the solvent molecules.

These simulations can reveal how the molecule tumbles and changes its conformation in a liquid phase. This is particularly important for understanding its properties in fragrance formulations, which are typically complex mixtures. MD simulations can also help predict macroscopic properties like viscosity and diffusion coefficients, which are relevant to the performance of the fragrance.

Prediction of Spectroscopic Data (NMR chemical shifts, IR frequencies)

Computational methods can be used to predict the spectroscopic data for this compound, which can then be compared to experimental data for validation. For example, by calculating the magnetic shielding around each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the vibrational frequencies of the molecule's bonds can be calculated to predict its Infrared (IR) spectrum.

These predictions are invaluable for several reasons. They can aid in the interpretation of complex experimental spectra, help to confirm the structure of a newly synthesized molecule, and provide a means to study the properties of unstable or difficult-to-isolate compounds. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

| Computational Data Type | Predicted Information | Relevance |

| NMR Chemical Shifts | Provides the resonant frequencies of atomic nuclei in a magnetic field. | Aids in structural elucidation and confirmation. |

| IR Frequencies | Corresponds to the vibrational modes of the molecule's chemical bonds. | Helps in identifying functional groups present in the molecule. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This includes locating the transition state, which is the high-energy point along the reaction coordinate.

Understanding the transition state and the activation energy of a reaction is key to predicting its rate and feasibility. For example, computational studies could be used to investigate the hydrolysis of the acetate group or the oxidation of the double bond. This information is crucial for understanding the stability of the compound and for designing synthetic routes.

Analytical Method Development and Validation for 3,6,7 Trimethyloct 2 En 1 Yl Acetate

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation and analysis of 3,6,7-Trimethyloct-2-en-1-yl acetate (B1210297) from complex mixtures. The choice of technique is primarily dictated by the compound's volatility and polarity.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like 3,6,7-Trimethyloct-2-en-1-yl acetate. Its high resolution, sensitivity, and speed make it ideal for the routine analysis of fragrance ingredients.

Method development in GC for this acetate ester involves the careful selection of a capillary column, optimization of the oven temperature program, and selection of an appropriate detector. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are often a good starting point as they separate compounds primarily based on their boiling points. For more complex separations involving isomers, a more polar column may be necessary to enhance selectivity.

The temperature program is critical for achieving good separation and peak shape. A typical program would involve an initial isothermal period at a lower temperature, followed by a temperature ramp to elute higher-boiling compounds. The injector and detector temperatures are also optimized to ensure efficient volatilization of the sample and sensitive detection. Flame Ionization Detection (FID) is a common choice for quantification due to its wide linear range and robust response to hydrocarbons.

A recent study developed and validated a GC-FID method for the quantification of major terpenes in Cannabis sativa, which shares similarities with the analysis of terpene acetates. nih.gov The method demonstrated good linearity over a concentration range of 1–100 μg/mL with a coefficient of determination (r²) greater than 0.99 for all analytes. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.3 and 1.0 μg/mL, respectively. nih.gov

Table 1: Representative GC-FID Method Parameters for Terpene Acetate Analysis

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 5 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split or splitless) |

This table presents typical parameters and does not represent a specific validated method for this compound.

Chiral Gas Chromatography and HPLC for Enantiomeric Excess Determination

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. The enantiomeric composition of a fragrance ingredient can significantly influence its olfactory properties. Therefore, the ability to separate and quantify the individual enantiomers is of great importance.

Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds. This is typically achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin. These CSPs can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, their separation. For terpene acetates like linalyl acetate, cyclodextrin-based columns such as those with 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin have shown to be effective. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) can also be used for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can be operated in both normal-phase and reversed-phase modes. uliege.be The choice of mobile phase is critical for achieving enantioseparation and is often determined empirically.

Coupled Analytical Systems for Comprehensive Analysis

To overcome the limitations of individual detectors and to gain more comprehensive information about the sample, chromatographic systems are often coupled with mass spectrometers.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex matrices. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which provides information about their mass-to-charge ratio. This allows for the confident identification of compounds by comparing their mass spectra to extensive spectral libraries. shimadzu.com

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. This significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection and quantification of trace levels of this compound, even in the presence of co-eluting matrix components.

Method validation for quantitative GC-MS analysis of fragrance allergens, a class of compounds that includes terpene derivatives, has been extensively reported. nih.govthermofisher.com These studies demonstrate that the technique can achieve low limits of quantification (in the µg/g or ppm range), good linearity over a relevant concentration range, and acceptable accuracy and precision. nih.govthermofisher.com

Table 2: Representative Validation Data for GC-MS Quantification of Fragrance Compounds

| Validation Parameter | Typical Range of Values |

| Linearity (r²) | > 0.995 nih.gov |

| Limit of Quantification (LOQ) | 2 - 20 µg/g nih.gov |

| Intra-day Accuracy (% Recovery) | 84.5 - 119% nih.gov |

| Inter-day Accuracy (% Recovery) | 85.1 - 116% nih.gov |

| Intra-day Precision (RSD) | 0.4 - 12% nih.gov |

| Inter-day Precision (RSD) | 2.9 - 13% nih.gov |

This table presents representative data from studies on fragrance allergens and may not be specific to this compound. nih.gov

LC-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. While less common for volatile fragrance compounds, LC-MS is invaluable for the analysis of non-volatile or thermally labile substances that may be present in fragrance formulations. mostwiedzy.pl

For a compound like this compound, which is relatively non-polar, Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable ionization source than the more common Electrospray Ionization (ESI). researchgate.netnih.gov APCI is better suited for the ionization of less polar molecules.

LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and sensitivity. By selecting a specific precursor ion and monitoring its characteristic product ions (a technique known as Multiple Reaction Monitoring or MRM), it is possible to quantify the analyte with high specificity, even in very complex matrices. A recent study demonstrated the simultaneous quantification of terpenes and cannabinoids using LC-APCI-MS/MS, achieving good accuracy and precision. nih.govnih.gov

Development of Extraction and Sample Preparation Protocols

The choice of extraction and sample preparation protocol is critical and depends on the sample matrix, the concentration of the analyte, and the desired analytical outcome. For a volatile ester like this compound, several techniques can be considered to isolate it from complex sample matrices.

Headspace (HS) Analysis:

Headspace analysis is a powerful technique for the analysis of volatile compounds in solid or liquid samples. alwsci.com It involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects.

Static Headspace (HS): In this approach, a sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition into the headspace. A portion of the headspace gas is then injected into the GC-MS system. This method is simple and can be easily automated.

Dynamic Headspace (DHS): Also known as purge-and-trap, this technique involves passing an inert gas through the sample, which strips the volatile analytes. These analytes are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC-MS. DHS offers higher sensitivity compared to static headspace as it allows for the concentration of analytes from a larger sample volume. grupobiomaster.comgcms.cz The "Full Evaporation Technique" (FET) can be used in conjunction with DHS for the quantitative extraction of a wide range of fragrance compounds. gcms.cz

Solid-Phase Microextraction (SPME):

SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. sigmaaldrich.com The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample (DI-SPME). sigmaaldrich.com

HS-SPME: This is a widely used technique for the analysis of volatile and semi-volatile compounds in various matrices, including food, beverages, and cosmetic products. alwsci.comnih.gov The choice of fiber coating is crucial for selective extraction. For a moderately nonpolar compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like PDMS/Divinylbenzene (DVB) would be suitable. nih.gov HS-SPME offers the advantage of being a clean and non-destructive method, free from interferences from co-extracted matrix components. spectroscopyonline.com

Liquid-Liquid Extraction (LLE):

LLE is a classical extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of this compound from aqueous samples, a non-polar organic solvent like hexane (B92381) or diethyl ether could be used. ufba.brcetjournal.it While effective, LLE can be time-consuming and may require further concentration steps. It also has the disadvantage of using potentially toxic organic solvents. ufba.br

Below is a table summarizing the development of extraction protocols for this compound from a generic cosmetic lotion matrix.

| Parameter | Headspace-SPME | Dynamic Headspace (Purge & Trap) | Liquid-Liquid Extraction |

| Sample Amount | 1 g | 0.5 g | 5 g |

| Extraction Phase/Solvent | PDMS/DVB Fiber | Tenax® TA Trap | Hexane:Diethyl Ether (1:1) |

| Extraction Temperature | 60°C | 80°C (purge) | Room Temperature |

| Extraction Time | 30 min | 15 min (purge) | 2 x 15 min (vortex) |

| Desorption/Injection | 250°C for 2 min (GC inlet) | 280°C for 5 min (trap) | 1 µL of concentrated extract |

| Advantages | Solvent-free, minimal matrix effects, good for volatile and semi-volatile compounds. sigmaaldrich.com | High sensitivity, suitable for trace analysis. grupobiomaster.com | Effective for a wide range of compounds. |

| Disadvantages | Fiber-dependent selectivity, potential for fiber degradation. | More complex instrumentation. | Use of organic solvents, potential for emulsions, can be labor-intensive. ufba.br |

Method Validation Parameters (Sensitivity, Specificity, Robustness)

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include sensitivity, specificity, and robustness. gavinpublishers.comnih.gov

Sensitivity:

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

For the analysis of fragrance allergens in cosmetics, GC-MS methods can achieve LODs and LOQs in the low µg/g or even ng/g range. mdpi.com

Specificity:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. gavinpublishers.com In GC-MS, specificity is achieved through a combination of chromatographic separation (retention time) and mass spectral data. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in MS can significantly enhance specificity, especially in complex matrices. researchgate.netchromatographyonline.com

Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. gavinpublishers.com Robustness testing is typically performed during method development by systematically varying parameters such as:

GC oven temperature program

Carrier gas flow rate

Injector temperature

SPME fiber type or extraction time

pH of the sample in LLE

The following table illustrates a hypothetical robustness study for a GC-MS method for this compound.

| Parameter | Nominal Value | Variation 1 | Variation 2 | Effect on Peak Area (% RSD) | Effect on Retention Time (% RSD) |

| Injector Temperature | 250°C | 245°C | 255°C | < 2% | < 0.5% |

| Carrier Gas Flow | 1.0 mL/min | 0.95 mL/min | 1.05 mL/min | < 3% | < 1% |

| Oven Ramp Rate | 10°C/min | 9.5°C/min | 10.5°C/min | < 2% | < 1.5% |

| SPME Extraction Time | 30 min | 28 min | 32 min | < 5% | < 0.2% |

The results would be statistically analyzed to determine if any of the variations have a significant effect on the analytical results. A method is considered robust if the results remain within acceptable limits of precision and accuracy despite these small changes.

Derivatives and Analogues: Synthesis and Structure Reactivity/property Relationships

Systematic Structural Modifications of 3,6,7-Trimethyloct-2-en-1-yl Acetate (B1210297)

Systematic modification of 3,6,7-trimethyloct-2-en-1-yl acetate involves targeted alterations to its core components: the eight-carbon chain, the methyl substituents, the position of the double bond, and the acetate ester group. These modifications are designed to probe the structure-property relationships of the molecule. The synthesis of such analogues often employs standard organic chemistry reactions. For instance, esterification of the corresponding alcohol with different carboxylic anhydrides or acyl chlorides can be used to vary the ester moiety. google.com The carbon skeleton itself can be built up or altered using various C-C bond-forming reactions known in terpene synthesis.

A patent for related aroma chemicals describes the synthesis of compounds like 2,3,7-trimethyloct-6-enyl acetate and 3,7-dimethyl-2-methylene-oct-6-enyl acetate. google.com The general synthetic routes often start from commercially available materials and involve steps like aldol (B89426) condensation and hydrogenation to create the desired carbon backbone before the final esterification. google.com Such established synthetic strategies provide a framework for accessing a wide array of derivatives of this compound.

Investigation of Alkyl Chain and Methyl Group Variations

Variations in the alkyl chain and the number or position of methyl groups can significantly impact the physicochemical properties of the molecule. While specific studies on this compound are not extensively documented in the provided results, general principles from related fields offer insight.

Alkyl Chain Length: Altering the length of the main carbon chain affects properties like volatility, viscosity, and lipophilicity. Studies on other organic molecules, such as 1-alkyl-3-methylimidazolium chlorides, show that increasing the alkyl chain length can influence conformational isomerism and interactions between molecules. rsc.org In a series of ionic liquids, lengthening the alkyl chain increased the temperature range of the liquid crystalline phase and decreased ionic conductivity perpendicular to the molecular layers due to the creation of a thicker insulating sheet. nih.gov For molecules intended for specific applications, like skin penetration enhancers, the chain length is a critical parameter for optimizing performance. nih.gov

Methyl Group Position: The location of the methyl groups along the octene chain is crucial for the molecule's three-dimensional shape and, consequently, its interactions with other molecules or biological receptors. Shifting the methyl groups can create or remove steric hindrance at different points, which would alter the molecule's reactivity. For example, the reactivity of related dienones towards nucleophiles is highly dependent on the substitution pattern. researchgate.net The specific arrangement of methyl groups in 2,4,7-trimethyloct-6-en-1-ol, a structural analogue, is critical to its distinct citrus and green grapefruit/rhubarb odor profile, which differs significantly from its 2,3,7-trimethyloct-6-en-1-ol (B3188629) analogue (rose odor). googleapis.com

Table 1: Predicted Effects of Alkyl and Methyl Group Variations on Properties

| Structural Modification | Anticipated Effect on Physical Properties | Anticipated Effect on Chemical Reactivity |

|---|---|---|

| Increase main alkyl chain length (e.g., nonenyl, decenyl) | Decrease volatility, Increase viscosity and lipophilicity. rsc.orgnih.gov | May introduce subtle electronic effects but primarily alters physical properties. |

| Decrease main alkyl chain length (e.g., heptenyl, hexenyl) | Increase volatility, Decrease viscosity and lipophilicity. | Minimal change to reactivity of the core functional groups. |

| Shift methyl group from C3 to C2 (e.g., 2,6,7-trimethyloct-2-en-1-yl acetate) | Alter steric hindrance near the double bond and ester. | May affect rates of reactions involving the double bond or ester hydrolysis due to steric changes. |

| Remove methyl group at C6 | Change molecular shape and reduce lipophilicity. | Could alter binding affinity in biological systems or solubility profiles. |

Exploration of Different Ester Moieties

Replacing the acetate group with other ester moieties is a common strategy to modify the properties of a compound. medcraveonline.com This is typically achieved through the esterification of the parent alcohol, 3,6,7-trimethyloct-2-en-1-ol, with a different acyl donor, such as a carboxylic acid or its derivative. google.commedcraveonline.com

The nature of the ester group can influence several properties:

Hydrolysis Rate: The stability of the ester bond towards hydrolysis can be tuned. Larger, bulkier ester groups (e.g., pivalate) can sterically hinder the approach of water or enzymes, leading to a slower rate of hydrolysis compared to the acetate.

Biological Activity: In the context of bioactive molecules like pheromones or pharmacologically active agents, the ester group can be critical. For example, the propionate (B1217596) esters of some insect pheromone precursors are the active compounds, not the acetates. researchgate.netdiva-portal.org In another study, conjugating terpene alcohols with 6-(dimethylamino)hexanoic acid via an ester link produced highly potent skin penetration enhancers. nih.gov

Table 2: Examples of Ester Moiety Variations and Their Potential Impact

| Ester Moiety | Parent Acyl Donor (Example) | Potential Impact on Properties | Reference Principle |

|---|---|---|---|

| Formate | Formic Acid | Increases volatility; potentially more labile to hydrolysis. | General chemical principles |

| Propionate | Propionic Anhydride (B1165640) | Slightly decreases volatility; may alter biological specificity. researchgate.netdiva-portal.org | researchgate.netdiva-portal.org |

| Butyrate | Butyryl Chloride | Further decreases volatility; increases lipophilicity. | nih.gov |

| Benzoate | Benzoyl Chloride | Significantly decreases volatility; introduces aromatic properties. | nih.gov |

| Cinnamate | Cinnamic Acid | Introduces UV-absorbing properties and potential for different biological activities. medcraveonline.com | medcraveonline.com |

Synthesis of Stereoisomeric and Geometric Isomeric Analogues

The structure of this compound contains multiple stereocenters (at C3, C6, and C7) and a double bond (at C2), giving rise to a number of possible stereoisomers and geometric isomers.

Geometric Isomers: The double bond at the C2 position can exist in either the (E) or (Z) configuration. The spatial arrangement of the substituents around this bond can significantly affect the molecule's shape and biological activity. Synthesis of specific geometric isomers often requires stereoselective reaction conditions, such as specific Wittig reagents or other stereocontrolled olefination methods.

Stereoisomers (Enantiomers and Diastereomers): The chiral centers at C3, C6, and C7 mean that the molecule can exist as multiple diastereomers and pairs of enantiomers. The synthesis of specific stereoisomers is a significant challenge, often requiring asymmetric synthesis strategies. These can include the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. researchgate.net For instance, the synthesis of all sixteen stereoisomers of the related 3,7,11-trimethyl-2-tridecanol was achieved by coupling enantiomerically pure building blocks. diva-portal.org Lipase-catalyzed kinetic resolution, which involves selective acylation of one enantiomer in a racemic alcohol mixture, is another powerful tool for obtaining enantiomerically enriched alcohols that can then be esterified. researchgate.netdiva-portal.org The different stereoisomers of a molecule can have vastly different biological properties, a well-known phenomenon in pharmacology and the study of pheromones. diva-portal.orgnih.gov

Correlations between Structure and Chemical Reactivity

The relationship between the structure of this compound analogues and their chemical reactivity is governed by fundamental principles of organic chemistry.

Reactivity of the Double Bond: The C2=C3 double bond is a site for electrophilic addition reactions. The rate and regioselectivity of these reactions would be influenced by the substitution pattern. Methyl groups at C3 would have an electronic-donating effect, influencing the stability of any carbocation intermediates. Steric hindrance around the double bond, dictated by the (E)/(Z) geometry and nearby substituents, would also affect the accessibility of the pi-bond to reagents.

Reactivity of the Ester Group: The primary reactivity of the ester group is nucleophilic acyl substitution, most commonly hydrolysis. The rate of this reaction is sensitive to both electronic and steric effects.

Electronic Effects: Electron-withdrawing groups within the ester moiety (e.g., a trifluoroacetate) would make the carbonyl carbon more electrophilic and increase the rate of hydrolysis.

Steric Effects: As previously mentioned, bulky groups in either the alcohol or the acyl portion of the ester can sterically hinder the approach of a nucleophile, slowing down the reaction. researchgate.net

Future Research Directions and Foundational Chemical Applications

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. nist.gov The synthesis of 3,6,7-Trimethyloct-2-en-1-yl acetate (B1210297) offers a fertile ground for the implementation and development of such methodologies.

Traditional esterification methods often rely on corrosive acid catalysts and produce significant waste streams. google.com Future research will likely focus on the adoption of solid acid catalysts, such as Amberlyst-15, which are recyclable and offer a more environmentally benign alternative. google.com These solid catalysts can lead to high percentage conversions (over 90%) for perfumery esters, are energy-efficient, and reduce environmental pollution. google.com

Another promising avenue is the use of biocatalysis. Chemoenzymatic approaches, which combine chemical and enzymatic steps, are gaining traction for the synthesis of chiral molecules. wikipedia.orggoogle.com Enzymes, such as lipases, can be employed for highly selective and efficient esterification and transesterification reactions under mild conditions. numberanalytics.com The development of immobilized enzyme reactors, particularly in continuous flow systems, can enhance the sustainability of producing 3,6,7-Trimethyloct-2-en-1-yl acetate by allowing for catalyst reuse and simplified product purification. uwindsor.ca Furthermore, the use of terpenes derived from renewable feedstocks as green solvents in extraction and reaction processes presents an alternative to hazardous petroleum-based solvents. iipseries.orgnih.govnih.gov

Exploration of New Catalytic Transformations

The development of novel catalysts is crucial for unlocking more efficient and selective synthetic routes to this compound and its derivatives. Research in this area is multifaceted, encompassing both heterogeneous and homogeneous catalysis.

Recent advancements have seen the development of innovative catalysts, such as heterogeneous geminal atom catalysts (GACs) with dual metal cores (e.g., copper ions), which demonstrate high efficiency and selectivity in cross-coupling reactions. Such catalysts could be adapted for the synthesis of precursors to this compound, potentially leading to more sustainable and cost-effective manufacturing processes.